molecular formula C19H22ClN7O B2614932 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920368-96-3

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2614932
CAS No.: 920368-96-3
M. Wt: 399.88
InChI Key: FWBJUKMOCLGFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with the molecular formula C19H23ClN5O+ . It features a triazolopyrimidine core, which is a structure found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, a piperazine ring, and a chlorophenyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 372.9 g/mol and a formal charge of +1 . Other computed properties include a XLogP3-AA of 2.5, a topological polar surface area of 41.8 Ų, and a complexity of 623 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Heteroaromatization with 4-Hydroxycoumarin Part II : This study discusses the synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the antimicrobial activities of some synthesized compounds, indicating their potential as leads for developing new antimicrobial agents (El-Agrody et al., 2001).

Synthesis and Antitumor Activities

  • Enaminones as Building Blocks : This study demonstrates the use of enaminones for synthesizing substituted pyrazoles, showing potential antitumor and antimicrobial activities. The research suggests these compounds as promising candidates for further development in cancer therapy and infection control (Riyadh, 2011).

Antipsychotic and Antidepressant Potential

  • Picogram determination of a novel dopamine D4 receptor antagonist : This paper focuses on the development of a sensitive and specific assay for the determination of a compound with potential antipsychotic agent properties, emphasizing the importance of such molecules in treating psychiatric disorders (Chavez-Eng et al., 1997).

Antihypertensive Agents

  • Synthesis of certain new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines : This research illustrates the preparation of 1,2,4-triazolo[1,5-alpha]pyrimidines with significant antihypertensive activity, indicating the therapeutic potential of these compounds in managing hypertension (Bayomi et al., 1999).

Antidiabetic Activity

  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines : This study evaluates a series of synthesized piperazines for their potential as anti-diabetic drugs through Dipeptidyl peptidase-4 inhibition, indicating their role in developing new treatments for diabetes (Bindu et al., 2019).

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-13(2)11-16(28)25-7-9-26(10-8-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-14(20)4-6-15/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJUKMOCLGFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.